![molecular formula C17H18N2O2S B5757455 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5757455.png)
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. BAY 11-7082 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, immune response, and cancer development.
Mecanismo De Acción
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082 exerts its pharmacological effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, including cytokines, growth factors, and pathogen-associated molecular patterns (PAMPs). Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences to regulate the expression of target genes.
This compound 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. In the absence of IκBα, NF-κB is free to translocate to the nucleus and activate the expression of target genes. By inhibiting the activation of NF-κB, this compound 11-7082 reduces the production of pro-inflammatory cytokines and chemokines, inhibits cancer cell growth and survival, and enhances the sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects in scientific research. In vitro studies have demonstrated that this compound 11-7082 inhibits the activation of NF-κB and reduces the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that this compound 11-7082 reduces inflammation and tissue damage in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
In cancer research, this compound 11-7082 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This compound 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, enhancing their therapeutic efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082 has several advantages for use in scientific research. It is a potent and specific inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. This compound 11-7082 is also stable and easy to handle, with a long shelf life.
However, there are also limitations to the use of this compound 11-7082 in lab experiments. This compound 11-7082 has been shown to have off-target effects on other proteins, such as the proteasome, which may affect the interpretation of experimental results. This compound 11-7082 may also have different effects on different cell types, depending on their NF-κB signaling pathway.
Direcciones Futuras
For N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082 research include the development of more potent and specific inhibitors, investigation of its potential use in cancer treatment and autoimmune diseases, and determination of its safety and efficacy for clinical use.
Métodos De Síntesis
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082 can be synthesized using a multi-step process involving the reaction of 2-amino-5-methylphenol with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride to produce this compound 11-7082. The synthesis of this compound 11-7082 has been optimized to increase its yield and purity for use in scientific research.
Aplicaciones Científicas De Investigación
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082 has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and autoimmune disorders. This compound 11-7082 has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and immune response. Inhibition of NF-κB by this compound 11-7082 has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
In cancer research, this compound 11-7082 has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-10-4-7-15(20)14(8-10)18-17(22)19-16(21)13-6-5-11(2)12(3)9-13/h4-9,20H,1-3H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTQCMSCOFOJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
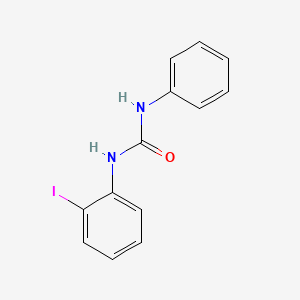
![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)
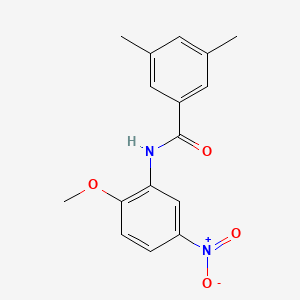
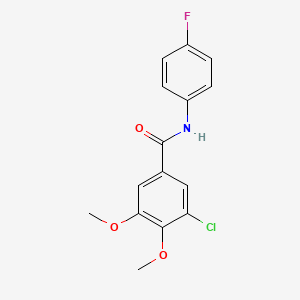

![benzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5757405.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5757409.png)

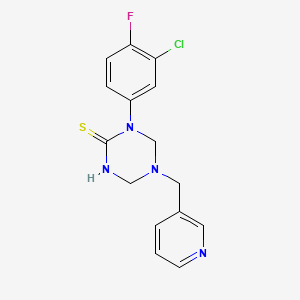
![ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5757434.png)
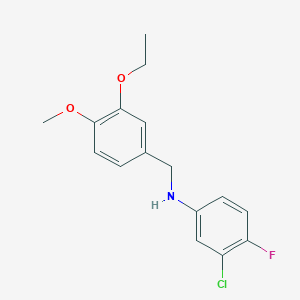
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5757451.png)
![9-ethyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5757460.png)
![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757476.png)
